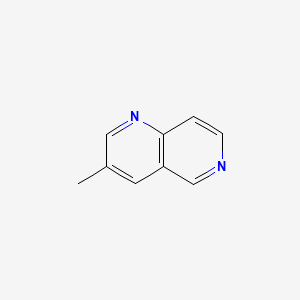

3-Methyl-1,6-naphthyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1,6-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-4-8-6-10-3-2-9(8)11-5-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEKXPAAFNVLJTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343318 | |

| Record name | 3-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14757-43-8 | |

| Record name | 3-Methyl-1,6-naphthyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014757438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-methyl-1,6-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1,6-NAPHTHYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YGL0T9MB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Methyl 1,6 Naphthyridine and Its Chemical Analogues

De Novo Annulation and Cyclization Approaches for the 1,6-Naphthyridine (B1220473) Core

The construction of the 1,6-naphthyridine ring system from simpler, non-cyclic or monocyclic precursors is a primary strategy for accessing this scaffold. These methods involve forming the second pyridine ring onto a pre-existing one through cyclization and annulation reactions.

The Skraup reaction is a classical method for synthesizing quinolines and their aza-analogs, the naphthyridines. wikipedia.org The archetypal reaction involves heating an aromatic amine with sulfuric acid, glycerol (B35011), and an oxidizing agent (such as nitrobenzene or arsenic acid). wikipedia.orgacs.org For the synthesis of the 1,6-naphthyridine core, 4-aminopyridine serves as the aromatic amine precursor. researchgate.netresearchgate.net In the reaction, glycerol is first dehydrated by sulfuric acid to form propenal (acrolein) in situ. This is followed by a Michael addition of the aminopyridine to the propenal, cyclization, dehydration, and finally, oxidation to yield the aromatic 1,6-naphthyridine ring system. thieme-connect.de

To generate substituted naphthyridines like 3-Methyl-1,6-naphthyridine, the glycerol component can be replaced with α,β-unsaturated aldehydes or ketones. For instance, the condensation of 4-aminopyridine with but-2-enal (crotonaldehyde) is expected to yield a methyl-substituted 1,6-naphthyridine. The position of the methyl group on the final product is determined by the structure of the unsaturated carbonyl compound. However, reports indicate that the reaction of 4-aminopyridine with but-2-enal under "sulfo-mix" conditions produces 2-methyl-1,6-naphthyridine in very low yields, while reaction with methyl vinyl ketone yields the 4-methyl isomer.

Due to the often violent and low-yielding nature of the classical Skraup reaction, several modifications have been developed. acs.org One notable improvement involves the use of 4-aminopyridine-N-oxide as the starting material. This modification can lead to the formation of the corresponding 1,6-naphthyridine-N-oxide in better yields, which can then be reduced to the target 1,6-naphthyridine. acs.org

| Precursor | α,β-Unsaturated Carbonyl | Product | Yield (%) |

| 4-Aminopyridine | Glycerol | 1,6-Naphthyridine | Modest |

| 4-Aminopyridine | But-2-enal | 2-Methyl-1,6-naphthyridine | 0.5 |

| 4-Aminopyridine | Methyl vinyl ketone | 4-Methyl-1,6-naphthyridine | 1.0 |

The Friedländer annulation is a powerful and versatile method for synthesizing quinolines and naphthyridines. iipseries.orgnih.gov The reaction involves the base- or acid-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). connectjournals.com

For the specific synthesis of this compound, the required precursors would be 4-aminonicotinaldehyde (4-amino-3-formylpyridine) and acetone. The reaction proceeds via an initial aldol-type condensation between the carbonyl of the aldehyde and the α-carbon of acetone, followed by cyclization and dehydration (cyclodehydration) to form the new pyridine ring. connectjournals.com The use of acetone as the active methylene component directly installs the methyl group at the C-3 position of the 1,6-naphthyridine core.

Modern variations of the Friedländer synthesis employ catalysts to achieve milder reaction conditions and higher yields. For example, propylphosphonic anhydride (T3P®) has been shown to be an efficient promoter for the synthesis of polysubstituted quinolines and naphthyridines under mild conditions. researchgate.net This approach offers an eco-friendly and convenient protocol for accessing these heterocyclic systems. researchgate.net

| o-Aminoaryl Aldehyde | Active Methylene Compound | Expected Product |

| 4-Aminonicotinaldehyde | Acetone | This compound |

| 4-Aminonicotinaldehyde | Ethyl acetoacetate | Ethyl this compound-2-carboxylate |

| 4-Aminonicotinaldehyde | Malononitrile (B47326) | 2-Amino-1,6-naphthyridine-3-carbonitrile |

Beyond classical named reactions, modern synthetic chemistry has introduced a variety of ring annulation protocols for constructing complex heterocyclic systems. These methods often provide access to highly substituted derivatives that are difficult to obtain via traditional routes.

One such strategy involves a tandem nitrile hydration/cyclization procedure to access 1,6-naphthyridine-5,7-diones. acs.org These dione intermediates can be converted into highly reactive, bench-stable 1,6-naphthyridine-5,7-ditriflates. These ditriflates serve as versatile building blocks for further diversification, allowing for the rapid, one-pot synthesis of diverse, drug-like products through regioselective substitution reactions. acs.org

Another powerful annulation method is the acid-mediated intramolecular Friedel–Crafts-type reaction. nih.gov A mild and straightforward protocol has been developed for the synthesis of fused polycyclic 1,6-naphthyridin-4-amines from 4-(arylamino)nicotinonitrile precursors. nih.gov In this transformation, mediated by acids such as CF₃SO₃H or H₂SO₄, the cyano group acts as a one-carbon synthon, leading to cycloaromatisation and the formation of the fused ring system in good to excellent yields. nih.gov This strategy provides a viable approach for the late-stage functionalization of complex scaffolds. nih.gov

| 4-(Arylamino)nicotinonitrile Precursor | Product (Fused 1,6-Naphthyridin-4-amine) | Yield (%) |

| 4-(Phenylamino)nicotinonitrile | Benzo[b] researchgate.netnih.govnaphthyridin-4-amine | 90 |

| 4-((4-Methoxyphenyl)amino)nicotinonitrile | 8-Methoxybenzo[b] researchgate.netnih.govnaphthyridin-4-amine | 98 |

| 4-((4-Bromophenyl)amino)nicotinonitrile | 8-Bromobenzo[b] researchgate.netnih.govnaphthyridin-4-amine | 59 |

| 4-(Naphthalen-1-ylamino)nicotinonitrile | Naphtho[1,2-b] researchgate.netnih.govnaphthyridin-4-amine | 91 |

Regioselectivity, the preference for bond formation at one position over another, is a critical factor in the synthesis of naphthyridine isomers. thieme-connect.de In de novo syntheses like the Skraup and Friedländer reactions, the substitution pattern of the starting pyridine derivative dictates the structure of the final product.

In the Skraup synthesis of 1,6-naphthyridine, the starting material is 4-aminopyridine. The electrophilic cyclization occurs at the carbon atom ortho to the directing amino group. In 4-aminopyridine, the C-3 and C-5 positions are electronically activated and available for cyclization. The annulation at the C-3 position leads exclusively to the 1,6-naphthyridine isomer. This contrasts with the cyclization of 3-aminopyridine, where cyclization can occur at either the C-2 or C-4 position, potentially leading to a mixture of 1,5- and 1,7-naphthyridine isomers, with the former often favored due to stronger mesomeric effects at the 2-position. thieme-connect.de

The Friedländer condensation offers superior regiochemical control because it utilizes a precursor where the relative positions of the reacting functional groups are already defined. nih.gov By starting with 4-aminonicotinaldehyde, the amino group at C-4 and the aldehyde at C-3 predetermine that the new ring will be fused across the C-3 and C-4 positions, ensuring the formation of the 1,6-naphthyridine skeleton without the possibility of other isomers forming.

Stereoselectivity is generally not a consideration in these reactions as they lead to the formation of a flat, aromatic bicyclic system.

Functionalization and Post-Synthetic Modifications of the 1,6-Naphthyridine Scaffold

After the construction of the core naphthyridine ring, further structural diversity can be introduced by modifying existing substituents.

The methyl group on azaheterocyclic rings, such as in this compound, is not merely an inert substituent. The electron-withdrawing nature of the nitrogen atoms in the pyridine rings increases the acidity of the protons on the adjacent methyl group. This property allows the methyl group to serve as a handle for further functionalization. nih.gov

While specific studies on this compound are limited, the reactivity can be inferred from extensive work on related heterocycles like 2-picoline and methyl-substituted quinolines. nih.gov The strategy involves the deprotonation of the methyl group using a strong, non-nucleophilic base, such as potassium diisopropylamide (KDA) or sodium diisopropylamide (NDA), to generate a nucleophilic carbanion. This anion can then be reacted with a variety of electrophiles to introduce new functional groups. nih.gov

For example, trapping the lithiated or potassiated intermediate with dimethyldisulfide can furnish dithioacetals or trithioorthoesters. These thio-substituted compounds are versatile intermediates that can be transformed into other functional groups, including aldehydes, ketones, esters, and orthoesters, through reactions involving mercury salts or oxidizing conditions. nih.gov This methodology provides a powerful platform for elaborating the C-3 methyl group of this compound into a wide array of functionalities, thus expanding its structural diversity. nih.gov

| Heterocycle | Reagents | Intermediate Product | Final Product (after hydrolysis/oxidation) |

| 2-Picoline | 1. KDA; 2. MeSSMe | Trithioorthoester | Methyl 2-pyridinecarboxylate |

| 2-Picoline | 1. NDA; 2. MeSSMe | Dithioacetal | 2-Pyridinecarboxaldehyde |

| 2-Picoline | 1. Base; 2. MeSSMe (2 equiv); 3. R-X | Dithioketal | 2-Pyridyl Ketone |

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Aromatic Ring

The reactivity of the 1,6-naphthyridine ring is analogous to that of pyridine, making it generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. Direct electrophilic substitution, such as nitration or halogenation, is challenging and often requires harsh conditions, with substitution typically occurring on the carbocyclic ring in benzo-fused analogues.

Conversely, the electron-deficient nature of the 1,6-naphthyridine nucleus makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when activated by electron-withdrawing groups or when a good leaving group (e.g., a halide) is present on the ring. acs.orgmdpi.com

Nucleophilic Substitution:

A common strategy involves the displacement of halide substituents by various nucleophiles. For instance, chloro-substituted naphthyridines can react with amines, alkoxides, and thiolates to yield functionalized derivatives. Research on 3-chloro-4-cyanobenzo[b] nih.govnih.govnaphthyridine has shown that its reaction with aliphatic amines leads to the formation of 3-amino derivatives. researchgate.net In a different study, the synthesis of highly substituted 1,6-naphthyridines was achieved via heteroaryl ditriflates, which are highly reactive intermediates. acs.org These ditriflates undergo regioselective nucleophilic substitution, where various amine nucleophiles preferentially attack the C5 position. acs.org This method allows for the introduction of diverse functional groups onto the naphthyridine scaffold. acs.org

The table below summarizes representative nucleophilic substitution reactions on the 1,6-naphthyridine scaffold.

| Substrate | Nucleophile | Product | Conditions | Yield |

| 1,6-Naphthyridine-5,7-ditriflate | Morpholine | 5-Morpholino-1,6-naphthyridin-7-yl trifluoromethanesulfonate | DIPEA, DMF | 95% |

| 1,6-Naphthyridine-5,7-ditriflate | Aniline | 5-Anilino-1,6-naphthyridin-7-yl trifluoromethanesulfonate | K2CO3, DMF | 82% |

| 3-Chloro-4-cyanobenzo[b] nih.govnih.govnaphthyridine | Piperidine | 3-(Piperidin-1-yl)-benzo[b] nih.govnih.govnaphthyridine-4-carbonitrile | N/A | N/A |

Cross-Coupling Methodologies for Scaffold Derivatization (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of the 1,6-naphthyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These methods typically involve the reaction of a halogenated or triflated naphthyridine with a suitable coupling partner.

Suzuki Coupling: The Suzuki reaction, which couples an organoboron species with an organic halide or triflate, has been widely applied to naphthyridine derivatization. acs.org For example, 5-amino-7-triflyl-1,6-naphthyridine intermediates have been shown to smoothly engage in Suzuki cross-coupling with boronic acids to introduce aryl or vinyl groups at the C7 position. acs.org

Heck Reaction: The Heck reaction couples organic halides or triflates with alkenes. organic-chemistry.org Intramolecular Heck reactions have been utilized to construct fused polycyclic systems containing the 1,6-naphthyridine motif. researchgate.netnih.gov This approach involves the palladium-catalyzed cyclization of a naphthyridine bearing a tethered alkene, providing an efficient route to complex molecular architectures.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide or triflate. organic-chemistry.orgwikipedia.orgharvard.edu This methodology has been employed in the synthesis of 1,5-naphthyridine derivatives and can be adapted for the 1,6-isomer. nih.govresearchgate.net The reaction tolerates a wide range of functional groups, although the toxicity of organotin reagents is a notable drawback. organic-chemistry.orgwikipedia.org

Below is a table summarizing various cross-coupling reactions for the derivatization of the 1,6-naphthyridine scaffold.

| Reaction Type | Naphthyridine Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki | 7-Triflyl-1,6-naphthyridine | Phenylboronic acid | Pd(dppf)Cl2, K2CO3, Dioxane/H2O | 7-Phenyl-1,6-naphthyridine |

| Heck (Intramolecular) | N-allyl-2-(2-chloroquinolin-3-yl)methanamine | - | Pd(OAc)2, P(o-tol)3, K2CO3, DMF | 1,2,3,4-Tetrahydrobenzo[b] nih.govnih.govnaphthyridine |

| Stille | Chloro-nitropyridine (precursor) | Tributyl(1-ethoxyvinyl)tin | Pd(PPh3)4 | Functionalized 1,5-naphthyridine (analogous) |

Catalytic Approaches in Naphthyridine Synthesis

Catalysis plays a central role in the efficient synthesis of the 1,6-naphthyridine ring system and its derivatives, offering routes that are often more efficient and selective than classical methods.

Transition Metal-Mediated Cyclizations and Couplings

Transition metals, particularly palladium, are instrumental in both the construction and functionalization of the naphthyridine scaffold. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysts are used in a variety of cyclization and annulation reactions to build the heterocyclic core. An intramolecular version of the Catellani reaction, which combines C-H activation and cross-coupling, has been developed for the one-step synthesis of N-substituted benzo nih.govnih.govnaphthyridinones from N-substituted o-bromobenzamides and 4-bromoquinolines with yields up to 98%. nih.govacs.orgwikipedia.orgsnnu.edu.cn Additionally, palladium-catalyzed coupling-annulation reactions of 2-chloroquinoline-3-carbonitriles with nucleophiles like sodium sulfide have been used to create sulfur-substituted benzo[b] nih.govnih.govnaphthyridines. researchgate.net

Other Transition Metals: While palladium is most common, other metals are also employed. For example, cobalt-catalyzed [2+2+2] cyclizations have been used to synthesize 5,6,7,8-tetrahydro-1,6-naphthyridine scaffolds. Nickel-catalyzed reactions have also shown utility in related heterocyclic syntheses.

| Catalyst System | Reaction Type | Starting Materials | Product | Yield |

| Pd(OAc)2 / PPh3 / K2CO3 | Catellani Reaction | N-(tert-butyl)-2-bromobenzamide, 4-bromoquinoline | 6-(tert-butyl)benzo[c] nih.govnih.govnaphthyridin-5(6H)-one | 98% |

| Pd(PPh3)4 | Coupling-Annulation | 2-chloroquinoline-3-carbonitrile, Na2S | Sulfur-substituted benzo[b] nih.govnih.govnaphthyridine | Moderate |

Organocatalytic and Metal-Free Synthetic Protocols

Growing interest in sustainable chemistry has spurred the development of organocatalytic and metal-free synthetic routes to naphthyridines. These methods avoid the cost and toxicity associated with heavy metals.

Organocatalysis: Diastereoselective synthesis of pyrano and furano naphthyridine derivatives has been achieved using Camphor Sulfonic Acid (CSA) as an organocatalyst in a multicomponent reaction. ekb.eg

Metal-Free and Catalyst-Free Reactions: Several protocols have been established that proceed without any catalyst. For example, the synthesis of indeno nih.govnih.govnaphthyridine derivatives can be achieved through a one-pot, three-component, catalyst-free domino reaction of 4-aminopyridin-2(1H)-ones, aldehydes, and 1H-indene-1,3(2H)-dione in water under microwave irradiation. rsc.org Similarly, fused polycyclic 1,6-naphthyridin-4-amines can be synthesized via a mild, acid-mediated (CF3SO3H or H2SO4) intramolecular Friedel–Crafts-type reaction. nih.gov A metal-free oxidative amination protocol has also been used to modify the C-3 position of a benzo[de] nih.govnih.govnaphthyridine core under aerobic conditions. acs.org

| Method | Key Reagents/Conditions | Product Type | Key Feature |

| Organocatalysis | Camphor Sulfonic Acid (CSA) | Pyrano/furano naphthyridines | Diastereoselective synthesis |

| Catalyst-Free Domino Reaction | H2O, Microwave, 80 °C | Indeno nih.govnih.govnaphthyridines | Metal-free, multicomponent |

| Acid-Mediated Cyclization | CF3SO3H or H2SO4 | Fused polycyclic 1,6-naphthyridin-4-amines | Metal-free intramolecular cyclization |

Green Chemistry Principles Applied to Naphthyridine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,6-naphthyridine and its analogs to reduce environmental impact and improve efficiency. rroij.com

Use of Green Solvents: Water and polyethylene glycol (PEG-400) have been successfully used as environmentally benign solvents. researchgate.netresearchgate.net For example, a catalyst-free, one-pot multicomponent reaction for synthesizing chromeno nih.govnih.govnaphthyridine derivatives proceeds efficiently in PEG-400 at 80 °C, with water as the only byproduct. rsc.org Similarly, the Friedländer reaction for synthesizing substituted 1,8-naphthyridines (structurally related isomers) can be performed in high yield using water as the solvent. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a key green chemistry tool, significantly reducing reaction times and often improving yields. rroij.comderpharmachemica.com It has been used for the catalyst-free synthesis of pyrimido[4,5-b] nih.govnih.govnaphthyridin-4(3H)-ones and in the chemoselective synthesis of 1,6-naphthyridines where the solvent choice dictates the product outcome. thieme-connect.comnih.govacs.orgresearchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are inherently green as they improve atom economy, reduce the number of synthetic steps, and minimize waste. ekb.egsci-hub.ru Numerous MCRs have been developed for the synthesis of diverse 1,6-naphthyridine derivatives, often under catalyst-free or eco-friendly catalytic conditions. rsc.orgrsc.orgresearchgate.netresearchgate.netnih.gov

The table below highlights several green approaches to naphthyridine synthesis.

| Green Principle | Methodology | Solvent/Conditions | Advantages |

| Green Solvents | Multicomponent synthesis of chromeno nih.govnih.govnaphthyridines | PEG-400, 80 °C | Catalyst-free, simple work-up, high atom economy |

| Energy Efficiency | Synthesis of pyrimido[4,5-b] nih.govnih.govnaphthyridines | Microwave irradiation | Catalyst-free, rapid reaction times |

| Atom Economy | One-pot, three-component synthesis of benzo[f] nih.govnih.govnaphthyridines | Ethanol | Operational simplicity, short reaction times, high yields |

| Catalyst-Free | Synthesis of indeno nih.govnih.govnaphthyridines | Water, Microwave | Avoids metal catalysts, forms multiple bonds in one pot |

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1,6 Naphthyridine

Reactions Involving the Naphthyridine Ring System

The reactivity of the 1,6-naphthyridine (B1220473) ring is analogous to that of pyridine, characterized by a general resistance to electrophilic aromatic substitution and a propensity for nucleophilic attack. The nitrogen atoms withdraw electron density from the ring, deactivating it towards electrophiles and activating it towards nucleophiles.

Electrophilic Attack: Direct electrophilic substitution on the carbon atoms of the 1,6-naphthyridine ring is generally difficult and requires harsh reaction conditions. The nitrogen atoms are the most nucleophilic centers and will typically react with electrophiles first. For instance, N-alkylation with alkyl halides can occur at either of the nitrogen atoms. Electrophilic aromatic substitution, such as nitration or halogenation, if successful, is predicted to occur at positions meta to the nitrogen atoms (C-3 and C-8), which are the least deactivated positions. However, such reactions are often low-yielding. A more common reaction with electrophiles is the N-oxidation of one or both nitrogen atoms using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxides are valuable intermediates as the N-oxide group can activate the ring for further functionalization. acs.org

Nucleophilic Attack: The electron-deficient nature of the 1,6-naphthyridine ring makes it a prime candidate for nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halide) is present on the ring. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Positions ortho and para to the ring nitrogens (C-2, C-4, C-5, and C-7) are the most activated sites for nucleophilic attack. For example, a chloro-substituted 1,6-naphthyridine would readily react with nucleophiles like amines or alkoxides at these positions. Recent studies on 1,6-naphthyridine-5,7-diones have shown that activation via triflation allows for sequential, regioselective substitution with amine nucleophiles, highlighting the high reactivity of the activated ring towards nucleophiles. acs.org

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) on a Naphthyridine Scaffold

| Substrate | Nucleophile | Product | Conditions | Yield (%) | Reference |

| 1-Chloro-2,4-dinitrobenzene | Dimethylamine | N,N-Dimethyl-2,4-dinitroaniline | Ethanol, Room Temp. | High | libretexts.org |

| 1,6-Naphthyridine-5,7-ditriflate | Amine (R-NH₂) | 5-Amino-7-triflyl-1,6-naphthyridine | Room Temp. | Excellent | acs.org |

Oxidation: The fully aromatic 1,6-naphthyridine ring is relatively resistant to oxidation. However, partially hydrogenated derivatives, such as tetrahydro-1,6-naphthyridines, can be aromatized to the corresponding 1,6-naphthyridine using various oxidizing agents. As mentioned previously, N-oxidation of the ring nitrogens is a key oxidation pathway. acs.org The formation of 1,6-naphthyridine-N-oxide can facilitate subsequent reactions. acs.org

Reduction: The 1,6-naphthyridine ring system can be reduced under various conditions. Catalytic hydrogenation, typically using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂), can lead to the formation of 1,2,3,4-tetrahydro-1,6-naphthyridine (B76285) or decahydro-1,6-naphthyridine depending on the reaction conditions.

The electron-deficient character of the 1,6-naphthyridine ring makes it a suitable substrate for radical substitution reactions, particularly with nucleophilic radicals. The Minisci reaction is a classic example, involving the acid-promoted reaction of a heteroaromatic base with a source of alkyl radicals, often generated from the silver-catalyzed oxidative decarboxylation of a carboxylic acid. This reaction typically leads to the functionalization of the positions ortho and para to the nitrogen atoms. While specific studies on 3-methyl-1,6-naphthyridine are limited, it is expected to undergo radical alkylation preferentially at the C-2, C-4, C-5, and C-7 positions. These reactions proceed through a single-electron transfer (SET) mechanism, initiating the formation of the radical species that subsequently adds to the protonated heteroaromatic ring.

Reactions at the 3-Methyl Substituent

The methyl group at the C-3 position of the 1,6-naphthyridine ring is significantly more reactive than a methyl group on a benzene (B151609) ring. The electron-withdrawing nature of the naphthyridine system increases the acidity of the methyl protons, making them susceptible to deprotonation by a strong base. The resulting carbanion is a potent nucleophile and serves as a key intermediate for a variety of synthetic transformations.

The activated nature of the 3-methyl group allows for various functionalization reactions.

Side-Chain Halogenation: Free-radical halogenation at the benzylic-like position of the methyl group can be achieved using reagents such as N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator. libretexts.org This reaction proceeds via a radical chain mechanism to yield 3-(bromomethyl)-1,6-naphthyridine, a versatile intermediate for further nucleophilic substitutions.

Side-Chain Oxidation: The methyl group can be oxidized to an aldehyde or a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orglibretexts.org This transformation requires the presence of at least one hydrogen atom on the carbon attached to the ring (the benzylic-like carbon). libretexts.orglibretexts.org The resulting 1,6-naphthyridine-3-carboxylic acid or 1,6-naphthyridine-3-carbaldehyde are valuable building blocks for the synthesis of more complex molecules.

Table 2: Representative Side-Chain Functionalization Reactions on Aromatic Methyl Groups

| Substrate | Reagent | Product | Reaction Type | Reference |

| Toluene (B28343) | NBS, light | Benzyl bromide | Radical Bromination | libretexts.org |

| Toluene | KMnO₄, heat | Benzoic acid | Oxidation | libretexts.orglibretexts.org |

Condensation Reactions: Upon deprotonation with a suitable base (e.g., sodium amide, lithium diisopropylamide), the 3-methyl group forms a nucleophilic anion that can participate in condensation reactions with carbonyl compounds. For example, it can undergo an aldol-type condensation with aldehydes or ketones to form a β-hydroxyalkyl side chain, which can subsequently be dehydrated to yield a styryl-like derivative. wikipedia.orgyoutube.comyoutube.com

Alkylation Reactions: The carbanion generated from the deprotonation of the 3-methyl group can also be alkylated by reacting it with alkyl halides. This allows for the extension of the side chain and the introduction of various alkyl groups at the 3-position.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data for the chemical compound This compound concerning its coordination chemistry, metal complexation, and detailed mechanistic investigations through kinetic and spectroscopic methods. The provided outline requires an in-depth analysis of these specific areas, but dedicated studies on this particular isomer are not present in the searched academic and chemical databases.

Research on the chemical reactivity of naphthyridines is extensive; however, it predominantly focuses on other isomers such as 1,8-naphthyridine (B1210474), 1,5-naphthyridine, and 2,7-naphthyridine, which have been widely explored as ligands in coordination chemistry. Similarly, studies on substituted 1,6-naphthyridines often involve more complex derivatives, such as benzo[b] nih.govnih.govnaphthyridines or 1,6-naphthyridin-2(1H)-ones, whose chemical behaviors are substantially different from the parent methyl-substituted heterocycle.

Consequently, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound without resorting to speculation or improperly extrapolating data from dissimilar compounds. Fulfilling the request under these constraints would violate the core principles of scientific accuracy.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 1,6 Naphthyridine and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For the 1,6-naphthyridine (B1220473) scaffold, various NMR techniques provide insights into connectivity, spatial relationships, and dynamic processes.

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer initial information about the chemical environment of protons and carbons. However, for unambiguous assignment, especially in complex or isomeric structures, two-dimensional (2D) NMR experiments are crucial. mdpi.comyoutube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu In the 1,6-naphthyridine ring system, COSY spectra would reveal correlations between adjacent protons, for example, between H-2 and H-4 (if not substituted), H-5 and H-7, and H-7 and H-8, allowing for the delineation of the separate pyridine ring spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.edu It is a powerful method for assigning carbon resonances by linking them to their known proton assignments. For 3-Methyl-1,6-naphthyridine, the HSQC spectrum would show a cross-peak between the methyl protons and the methyl carbon, as well as cross-peaks for each aromatic C-H pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.edu This is particularly valuable for identifying and connecting molecular fragments and for assigning quaternary (non-protonated) carbons. For instance, in the this compound structure, the methyl protons would show an HMBC correlation to the C-2, C-3, and C-4 carbons, definitively placing the methyl group at the C-3 position. Similarly, correlations from H-2 to C-4 and C-8a would help to piece together the bicyclic framework. electronicsandbooks.com

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the parent 1,6-naphthyridine, which serves as a foundational model for its 3-methyl derivative. The introduction of a methyl group at the C-3 position would induce shifts in the neighboring atoms, which can be predicted and confirmed using the aforementioned 2D techniques.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

| C-2 | 9.10 | 152.3 | C-4, C-8a |

| C-3 | 7.52 | 127.1 | C-2, C-4a |

| C-4 | 8.28 | 131.9 | C-2, C-5, C-8a |

| C-4a | - | 128.0 | - |

| C-5 | 9.28 | 144.1 | C-4, C-7, C-8a |

| C-7 | 8.76 | 143.0 | C-5, C-8 |

| C-8 | 7.93 | 109.7 | C-4a, C-6, C-7 |

| C-8a | - | 157.2 | - |

Note: Data based on the parent 1,6-naphthyridine compound. electronicsandbooks.comchemicalbook.com Chemical shifts are subject to variation based on solvent and concentration.

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on the NMR timescale, such as conformational changes or restricted bond rotations. researchgate.netsharif.edu For molecules like substituted naphthyridines, DNMR can provide information on the energy barriers associated with the rotation of substituent groups. While the 1,6-naphthyridine core is rigid, bulky substituents could exhibit restricted rotation, leading to the broadening or coalescence of NMR signals at different temperatures. These studies allow for the calculation of thermodynamic parameters (ΔG‡, ΔH‡, and ΔS‡) for the dynamic process, offering a deeper understanding of the molecule's conformational landscape. researchgate.net

While solution-state NMR is powerful, solid-state NMR (ssNMR) provides critical information about the structure and packing of molecules in their crystalline state. This is particularly important for distinguishing between polymorphs or for analyzing materials with low solubility.

For nitrogen-containing heterocycles, ssNMR can be challenging due to the quadrupolar nature of the highly abundant ¹⁴N nucleus. iastate.edu However, advanced techniques like ¹³C{¹⁴N} Rotational-Echo Saturation-Pulse Double-Resonance (RESPDOR) can overcome these challenges. nih.govacs.org This method functions as an "attached nitrogen test," allowing for the selective observation of carbon atoms directly bonded to nitrogen. researchgate.net By comparing a standard ¹³C ssNMR spectrum with a ¹⁴N-filtered spectrum, one can unambiguously identify the C-N carbons. This is exceptionally useful for differentiating between isomers where the position of a nitrogen atom is the only difference, a task that can be ambiguous using solution NMR alone. nih.govacs.org For this compound, this technique would definitively confirm the positions of the nitrogen atoms within the bicyclic core by identifying carbons C-2, C-5, and C-7 as being adjacent to a nitrogen (N-1 or N-6).

X-ray Crystallography for Definitive Solid-State Structural Determination

Crystallographic analysis yields a detailed geometric description of the molecule. The bond lengths and angles within the 1,6-naphthyridine rings reflect the hybridization of the atoms and the aromatic character of the system. The C-N bonds are typically shorter than C-C single bonds but longer than C=N double bonds, consistent with their presence in an aromatic heterocycle. The internal angles of the pyridine rings are close to the ideal 120° for sp² hybridized carbons but are slightly distorted due to the fusion of the two rings and the presence of the nitrogen heteroatoms. Torsion angles describe the planarity of the ring system; for the 1,6-naphthyridine core, these are expected to be close to 0°, confirming a largely planar structure.

The table below presents representative bond lengths and angles for a naphthyridine core, derived from crystallographic data of analogues.

| Parameter | Typical Value | Description |

| C-N Bond Length | ~1.34 Å | Aromatic carbon-nitrogen bond |

| C-C Bond Length (ring) | ~1.39 Å | Aromatic carbon-carbon bond |

| C-C-N Bond Angle | ~123° | Internal ring angle involving nitrogen |

| C-C-C Bond Angle | ~118° | Internal ring angle |

| Ring Torsion Angles | ~0° - 2° | Indicates high degree of planarity |

Note: These are generalized values based on related heterocyclic structures. researchgate.net Precise values would be determined from the specific crystal structure of the compound of interest.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules pack together in the crystal lattice. This packing is governed by non-covalent intermolecular interactions. nsf.govrsc.org For aromatic heterocycles like this compound, the dominant interactions are typically hydrogen bonding and π-stacking.

Hydrogen Bonding: Although the 1,6-naphthyridine core lacks traditional hydrogen bond donors, the nitrogen atoms (N-1 and N-6) can act as hydrogen bond acceptors. In the presence of suitable donors in the crystalline environment (e.g., co-crystallized solvent molecules or functional groups on analogues), C-H···N interactions can form, influencing the crystal packing. rsc.org

π-Stacking: The planar, electron-rich aromatic rings of the naphthyridine system are prone to π-π stacking interactions. nih.govnih.gov These interactions occur when the planes of adjacent aromatic rings align, typically in a parallel-displaced or T-shaped arrangement, contributing significantly to the stability of the crystal lattice. rsc.orgresearchgate.net The distance between stacked rings is typically in the range of 3.3 to 3.8 Å. The specific geometry of the π-stacking can be influenced by substituents on the aromatic core.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, are critical areas of study in materials and pharmaceutical sciences. nih.gov These phenomena can significantly influence the physicochemical properties of a compound, including its solubility, stability, and bioavailability.

The study of polymorphism in this compound would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and pressure. Characterization of potential polymorphs is typically performed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FT-IR) spectroscopy. rsc.org Each polymorphic form would exhibit a unique PXRD pattern and distinct thermal behavior (melting points, phase transitions) in DSC analysis.

Co-crystallization studies would aim to form new crystalline solids of this compound with a pharmaceutically acceptable coformer. nih.gov The design of co-crystals relies on establishing non-covalent interactions, most commonly hydrogen bonds, between the target molecule and a selected coformer. nih.gov Common methods for preparing co-crystals include solvent evaporation, slurry co-crystallization, and sonocrystallization. nih.govmdpi.com The resulting materials would be analyzed to confirm the formation of a new single-crystalline phase. semanticscholar.org

While the crystal structure for the related isomer, 3-Methyl-2-Phenyl-1,8-naphthyridine, has been reported, there is a notable lack of specific published research on the polymorphism or co-crystallization of this compound in the available scientific literature. amanote.com Such studies would be valuable for modulating its solid-state properties for potential applications.

Mass Spectrometry (MS) for Fragmentation Pattern Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules, providing information about their molecular weight and structure. nih.gov For this compound, mass spectrometry is essential for confirming its molecular mass and for elucidating its structure through the analysis of fragmentation patterns.

The mass spectra of 1,X-naphthyridines and their methyl derivatives have been previously reported. scispace.com For this compound (C₉H₈N₂), the molecular ion (M⁺) peak would be observed at an m/z corresponding to its molecular weight. A key fragmentation pathway for naphthyridines involves the sequential loss of hydrogen cyanide (HCN). scispace.com The methyl-substituted naphthyridines also exhibit fragmentation through the loss of a hydrogen atom (H·) to form a stable ring-expanded ion, followed by the loss of HCN. scispace.com Another characteristic fragmentation is the expulsion of a methyl radical (·CH₃). scispace.com

Table 1: Postulated Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Postulated Neutral Loss | Description |

|---|---|---|

| [M]⁺ | - | Molecular Ion |

| [M-H]⁺ | H· | Loss of a hydrogen atom |

| [M-CH₃]⁺ | ·CH₃ | Loss of a methyl radical |

| [M-HCN]⁺ | HCN | Loss of hydrogen cyanide from the molecular ion |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of ions with very high accuracy, typically to within a few parts per million (ppm). springernature.comsemanticscholar.org This precision allows for the determination of the exact elemental composition of a molecule from its measured mass. springernature.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers provide ultra-high resolution capabilities. nih.gov

For this compound, HRMS would be used to measure the exact mass of the molecular ion, confirming the elemental formula C₉H₈N₂. It would also be applied to its fragment ions, allowing for the unambiguous assignment of their elemental compositions and lending strong support to the proposed fragmentation pathways. springernature.com This capability is crucial for distinguishing between isobaric species—ions that have the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry, also known as MS/MS, is a technique where ions of a specific m/z ratio (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are mass-analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by establishing relationships between precursor and product ions. nationalmaglab.org

In a typical MS/MS experiment for this compound, the molecular ion [M]⁺ would be selected in the first stage of mass analysis. nih.gov This precursor ion would then be subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. nih.govyoutube.com The resulting product ions are analyzed in the second stage, generating a product ion spectrum. This spectrum is a fingerprint of the precursor ion's structure, revealing the characteristic losses (e.g., HCN, ·CH₃) and confirming the connectivity of the molecule. wikipedia.org This method is particularly useful for distinguishing between isomers, which may have identical mass spectra in a standard MS experiment but produce different product ion spectra in MS/MS.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy for Molecular Signature and Electronic Transitions

Vibrational and electronic spectroscopy are fundamental techniques for characterizing the molecular structure and electronic properties of compounds like this compound.

Vibrational Spectroscopy (IR, Raman)

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes. The aromatic C-H stretching vibrations are expected to appear in the 3000–3100 cm⁻¹ region. The stretching vibrations of the C=C and C=N bonds within the naphthyridine rings would produce a series of bands in the 1400–1650 cm⁻¹ fingerprint region. mdpi.com The methyl group would exhibit characteristic C-H stretching modes around 2850–3000 cm⁻¹ and bending modes near 1375 cm⁻¹ and 1450 cm⁻¹. Other significant vibrations would include in-plane and out-of-plane C-H bending and ring breathing modes.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the naphthyridine rings |

| Methyl C-H Stretch | 2850 - 3000 | Symmetric and asymmetric stretching of methyl C-H bonds |

| C=C / C=N Ring Stretch | 1400 - 1650 | Stretching vibrations of the heterocyclic aromatic system |

| Methyl C-H Bend | 1375 - 1450 | Bending (scissoring, rocking) vibrations of the methyl group |

Electronic Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs light in the UV and visible regions. wikipedia.org These transitions occur when an electron is promoted from a lower-energy molecular orbital to a higher-energy one. wikipedia.org For heterocyclic aromatic compounds like this compound, the most significant transitions are π → π* and n → π*. libretexts.org

The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org These are typically high-intensity absorptions. The n → π* transitions involve promoting an electron from a non-bonding orbital (the lone pair on the nitrogen atoms) to a π* antibonding orbital. libretexts.org These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. libretexts.org Fused 1,6-naphthyridine derivatives have been shown to absorb in the range of 344 to 448 nm. nih.gov The absorption spectrum can be influenced by the solvent, with polar solvents often causing shifts in the absorption maxima (bathochromic or hypsochromic shifts). wikipedia.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Characteristics |

|---|---|---|

| π → π* | π (HOMO) → π* (LUMO) | High intensity (large molar absorptivity), located in the UV region. |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 3-Methyl-2-Phenyl-1,8-naphthyridine |

Computational and Theoretical Chemistry Studies on 3 Methyl 1,6 Naphthyridine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. For derivatives of 1,6-naphthyridine (B1220473), these calculations are employed to elucidate geometric and electronic properties. DFT methods, particularly with functionals like B3LYP, are widely used for their balance of computational cost and accuracy in predicting the properties of nitrogen-containing heterocyclic compounds. Ab initio methods, while more computationally intensive, can provide benchmark data for even higher accuracy.

The electronic structure of a molecule governs its reactivity and physical properties. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netorientjchem.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity.

For aromatic heterocycles like 3-Methyl-1,6-naphthyridine, DFT calculations are used to determine the energies and spatial distributions of these frontier orbitals. The analysis reveals how the positions of the nitrogen atoms and the methyl substituent influence the electron density distribution across the bicyclic system. The HOMO is typically characterized by π-electron density, while the LUMO is a π* anti-bonding orbital. These calculations help predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Naphthyridine-type Structure (Note: Data is representative for a related heterocyclic system, as specific published values for this compound were not identified.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.30 | Highest Occupied Molecular Orbital |

| LUMO | -1.81 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.49 | Indicator of chemical reactivity |

Quantum chemical methods are extensively used to predict spectroscopic data, which is invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a reliable approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. rsc.orgyoutube.com By calculating the theoretical ¹H and ¹³C NMR spectra, researchers can assign experimental signals and confirm molecular structures. These calculations involve optimizing the molecule's geometry and then performing the GIAO calculation, often referencing the results against a standard like tetramethylsilane (TMS) calculated at the same level of theory. youtube.com

UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.netmdpi.com The calculations can predict the λmax values for the principal electronic transitions (e.g., π → π* and n → π*) and help interpret the experimental spectrum. rsc.org The choice of functional and basis set, as well as the inclusion of solvent effects, is crucial for achieving good agreement between theoretical and experimental spectra. rsc.org

Table 2: Illustrative Predicted Spectroscopic Data for a Methyl-Substituted Naphthyridine Analog (Note: This data is hypothetical and serves to illustrate the output of theoretical calculations.)

| Parameter | Predicted Value | Method |

| ¹³C NMR Shift (C3) | 135.2 ppm | DFT/GIAO |

| ¹H NMR Shift (H2) | 8.9 ppm | DFT/GIAO |

| UV-Vis λmax | 315 nm | TD-DFT/B3LYP |

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction. By using DFT, it is possible to calculate the geometries and energies of reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation energies (energy barriers) and reaction enthalpies, providing a detailed mechanistic understanding of chemical transformations. For 1,6-naphthyridine derivatives, such studies could elucidate the mechanisms of substitution reactions, cycloadditions, or rearrangements, identifying the most favorable reaction pathways.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic details of molecules, molecular modeling and dynamics simulations provide insight into the conformational behavior and interactions of molecules over time, including their interactions with their environment.

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For a largely planar and rigid molecule like this compound, the primary conformational freedom involves the rotation of the methyl group. DFT calculations can be used to construct a potential energy landscape by systematically rotating the methyl group's dihedral angle and calculating the energy at each step. researchgate.net This analysis identifies the lowest energy (most stable) conformation and the rotational energy barrier, providing information on the dynamics of the methyl group at different temperatures.

Chemical reactions and measurements are most often performed in solution, where the solvent can significantly influence molecular properties and reactivity. orientjchem.org Computational models can account for these effects through either explicit models (including individual solvent molecules) or, more commonly, implicit models. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model where the solvent is treated as a continuous dielectric medium surrounding a cavity that contains the solute molecule. wikipedia.orgnih.gov By performing DFT calculations with a PCM, it is possible to compute properties such as conformational energies, reaction profiles, and spectroscopic parameters in different solvents, providing a more realistic comparison with experimental data. orientjchem.orgnih.gov

Development of Computational Descriptors for Structure-Reactivity Relationships (Non-Biological Contexts)

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational quantum chemistry provides a powerful toolkit to probe this structure and derive a variety of molecular descriptors that can be correlated with experimental observations of reactivity. For this compound, these descriptors help in understanding its behavior in chemical reactions, such as electrophilic or nucleophilic substitutions.

Detailed research findings from computational studies on related aromatic and heterocyclic systems indicate that several key descriptors are instrumental in predicting reactivity. ajpchem.org These are typically derived from methods like Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy for molecules of this size.

Key Computational Descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical hardness. A smaller gap generally implies higher reactivity. For this compound, the positions of the HOMO and LUMO density can predict the most likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while positive potential areas (electron-poor) are prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of high negative potential.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Atomic Charges: Various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, are used to calculate the partial charges on each atom. These charges can help identify reactive sites within the molecule.

While specific computational studies on the non-biological reactivity of this compound are not extensively available, the established methodologies from studies on similar heterocyclic systems can be applied. A hypothetical set of calculated descriptors for this compound, based on DFT calculations, is presented in the table below for illustrative purposes.

| Descriptor | Hypothetical Value | Significance in Reactivity |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

| Chemical Hardness (η) | 2.65 eV | Measure of resistance to deformation of electron cloud |

| Electrophilicity Index (ω) | 1.5 eV | Indicates the ability to act as an electrophile |

Machine Learning Approaches in Naphthyridine Chemical Space Exploration

The chemical space of possible naphthyridine derivatives is immense. Synthesizing and experimentally testing all possible compounds is infeasible. Machine learning (ML) offers a powerful alternative to navigate this vast chemical space and predict the properties of novel, unsynthesized molecules. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are key applications of ML in this domain. mdpi.com

Methodology in Machine Learning for Chemical Space Exploration:

Dataset Curation: A dataset of known naphthyridine derivatives with their experimentally determined properties (e.g., reactivity, solubility, thermal stability) is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can range from simple 1D descriptors (e.g., molecular weight, atom counts) to more complex 2D (e.g., topological indices) and 3D (e.g., quantum chemical) descriptors.

Model Training: Various ML algorithms are trained on the curated dataset to learn the relationship between the molecular descriptors and the target property. Commonly used algorithms include:

Multiple Linear Regression (MLR)

Support Vector Machines (SVM) nih.gov

Random Forests (RF)

Gradient Boosting Machines (e.g., XGBoost) nih.gov

Artificial Neural Networks (ANN) and Deep Learning

Model Validation: The predictive power of the trained model is rigorously assessed using techniques like cross-validation and by testing it on an external set of molecules not used during training.

Prediction and Design: Once validated, the model can be used to predict the properties of new, virtual naphthyridine derivatives, including those of this compound with various substitutions. This allows for the in silico screening of large virtual libraries to identify candidates with desired properties for subsequent synthesis and experimental validation.

While specific ML models for the non-biological reactivity of this compound are not yet prevalent in the literature, the general framework is well-established. For instance, a QSAR model could be developed to predict the rate constant of a particular reaction for a series of substituted 1,6-naphthyridines.

The table below illustrates the components of a typical machine learning workflow for predicting a hypothetical reactivity parameter for substituted 1,6-naphthyridines.

| Workflow Step | Description | Examples |

|---|---|---|

| Dataset | A collection of substituted 1,6-naphthyridine derivatives with known reactivity data. | Reaction yields, rate constants. |

| Molecular Descriptors | Numerical representations of molecular structure and properties. | Topological indices, electronic descriptors (HOMO/LUMO), steric parameters. |

| Machine Learning Algorithms | Algorithms used to build the predictive model. | Random Forest, Gradient Boosting, Support Vector Machines. nih.gov |

| Validation Metrics | Statistical measures to evaluate model performance. | Coefficient of determination (R²), Root Mean Square Error (RMSE). |

The application of these computational and machine learning techniques holds the promise of accelerating the discovery and development of novel naphthyridine-based compounds with tailored properties for a wide range of non-biological applications.

Development of Advanced Naphthyridine Architectures and Functional Materials Precursors

Integration of 1,6-Naphthyridine (B1220473) into Polycyclic Aromatic Systems and Hybrid Heterocycles

The fusion of the 1,6-naphthyridine core with other aromatic systems creates extended π-conjugated structures with novel electronic and optical characteristics. These polycyclic aromatic hydrocarbons (PAHs) are composed of multiple fused aromatic rings. wikipedia.org

Synthesis of Fused Systems:

A mild and direct synthetic route has been developed to produce tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines. This method involves a Friedel–Crafts-type intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles, where the cyano group acts as a one-carbon synthon. rsc.org This approach has proven effective for creating a variety of fused heterocyclic structures, including: rsc.org

Benzo[b] rsc.orgmdpi.comnaphthyridin-10-amine

Benzo[h]naphtho[1,2-b]naphthyridin-7-amine

Benzo[b]thieno[2,3-h]naphthyridin-6-amine

The synthesis is scalable, with gram-scale preparations maintaining high yields. rsc.org For instance, the reaction of 2,4-dichloro-5-methylbenzo[h] rsc.orgmdpi.comnaphthyridine with various amines has been used to produce 2-amino substituted benzonaphthyridines. researchgate.net

Hybrid Heterocycles:

The 1,6-naphthyridine moiety can also be integrated with other heterocyclic rings to form hybrid systems. For example, 1,6-naphthyridin-2(1H)-ones have been synthesized from preformed pyridines. nih.gov Additionally, the reaction of 1-indol-3-yl derivatives of benzo[b] rsc.orgmdpi.comnaphthyridines with acetylacetylene can lead to the expansion of the tetrahydropyridine (B1245486) fragment, forming an azocine (B12641756) ring. mdpi.com

These synthetic strategies open avenues for creating a diverse library of complex, fused heterocyclic systems based on the 1,6-naphthyridine core.

Synthesis of Naphthyridine-Based Polymer Monomers

While direct polymerization of 3-Methyl-1,6-naphthyridine is not extensively documented, the functionalization of the naphthyridine scaffold is a key step toward creating polymer monomers. The synthesis of highly substituted 1,6-naphthyridines can be achieved through a tandem nitrile hydration/cyclization procedure to form 1,6-naphthyridine-5,7-diones. acs.org These intermediates can then be converted to bench-stable yet highly reactive 1,6-naphthyridine-5,7-ditriflates, which are amenable to difunctionalization, allowing for the introduction of various groups suitable for polymerization. acs.org

The ability to introduce functional groups at different positions on the naphthyridine ring allows for the design of monomers with specific properties for targeted polymer applications.

Exploration of Naphthyridine Scaffolds in Supramolecular Chemistry

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures. thno.org The nitrogen atoms in the 1,6-naphthyridine ring can act as hydrogen bond acceptors, making this scaffold a valuable component in the design of molecules for molecular recognition and self-assembly.

Host-Guest Chemistry:

Naphthyridine derivatives have been investigated for their ability to act as hosts for various guest molecules. nih.gov For example, receptors containing naphthyridine moieties have been shown to bind with biotin (B1667282) analogues through hydrogen bonding interactions. nih.gov The binding constants of these host-guest complexes can be determined using techniques such as 1H-NMR titrations. nih.gov

The ability of naphthyridine-based hosts to selectively bind to guest molecules is a key area of research with potential applications in sensing and separation technologies.

Naphthyridine-Derived Ligands for Advanced Catalytic Systems (Non-Biological Applications)

The nitrogen atoms in the 1,6-naphthyridine ring make it an effective ligand for coordinating with metal ions. These metal complexes can exhibit catalytic activity in a variety of non-biological chemical transformations.

Coordination and Catalysis:

1,5-Naphthyridine derivatives, which are structurally similar to 1,6-naphthyridines, have been shown to form complexes with transition metals, acting as either mono- or bidentate ligands. nih.gov While specific examples involving this compound are not prevalent in the reviewed literature, the general principles of coordination chemistry suggest its potential in this area. For instance, copper coordination compounds have been tested as catalysts in the aerobic oxidation of catechols. cnr.it

The development of new catalytic systems is an ongoing area of research, and the unique electronic properties of the 1,6-naphthyridine scaffold make it a promising candidate for the design of novel ligands.

Potential as Precursors for Novel Electronic or Photonic Materials (Theoretical/Chemical Properties)

The photophysical properties of 1,6-naphthyridine derivatives make them attractive candidates for use in electronic and photonic devices. These properties are highly dependent on the molecular structure and can be tuned through chemical modification.

Fluorescence and Photophysical Properties:

Fused polycyclic 1,6-naphthyridin-4-amines exhibit interesting optical properties, with some compounds showing significant fluorescence. rsc.orgnih.gov The absorption and emission spectra of these compounds are influenced by the nature and position of substituents. rsc.orgnih.gov For example, derivatives with electron-donating groups tend to have higher fluorescence quantum yields than those with electron-withdrawing groups. rsc.org

The photophysical properties of some 1,6-naphthyridine derivatives are summarized in the table below:

| Compound | Absorption Maxima (nm) in DMSO | Emission Maxima (nm) in DMSO | Absolute Fluorescence Quantum Yield in DMSO |

| 2b | 350 | 450 | 0.89 |

| 2e | 352 | 452 | 0.89 |

| 2y | 448 | 550 | 0.46 |

Data compiled from a study on the photophysical properties of fused 1,6-naphthyridin-4-amine (B1269099) compounds. nih.gov

Theoretical Studies and Nonlinear Optics:

Theoretical studies, such as density functional theory (DFT) calculations, have been used to understand the electronic structure and predict the properties of naphthyridine isomers. researchgate.netaip.org High-resolution spectroscopic studies have provided accurate determinations of the rotational energy levels of 1,6-naphthyridine. aip.org

Furthermore, 1,6-naphthyridine derivatives have been shown to exhibit second harmonic generation, a property relevant to nonlinear optics. nih.gov Solvatochromism studies have been used to estimate the first-order hyperpolarizability of these compounds. nih.gov The fluorescence lifetime of these compounds is typically around 10 ns, with quantum yields in the range of 0.05-0.1 in various solvents. nih.gov

The combination of experimental and theoretical investigations into the electronic and photophysical properties of 1,6-naphthyridine derivatives is crucial for the rational design of new materials for electronic and photonic applications.

Emerging Research Directions and Future Perspectives in 3 Methyl 1,6 Naphthyridine Chemistry

Exploration of Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of 1,6-naphthyridine (B1220473) derivatives, with a focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. These approaches are moving away from classical, often harsh, synthetic conditions towards more sustainable alternatives.

One prominent trend is the utilization of aqueous media for the synthesis of naphthyridine derivatives. The use of water as a solvent offers significant environmental benefits over traditional organic solvents. For instance, a one-pot cascade reaction for the synthesis of tetrahydro-1,6-naphthyridine derivatives has been successfully carried out in water, demonstrating higher yields compared to reactions in organic solvents researchgate.netresearchgate.net. This methodology, often coupled with the use of ionic liquids as catalysts, presents a promising avenue for the eco-friendly production of 1,6-naphthyridine scaffolds researchgate.net.

Microwave-assisted synthesis is another powerful tool in green chemistry that has been applied to the production of naphthyridine isomers. This technique can dramatically reduce reaction times and improve yields. For example, a microwave-promoted, environmentally benign method has been developed for the synthesis of 4-methyl-2,6-naphthyridine (B15350474) and its derivatives from 2-(4-cyano-3-pyridyl) propionitrile (B127096) rroij.com. The key steps in this synthesis, including cyclization, diazotization, and oxidation, are all amenable to microwave irradiation, making it a simple, mild, and efficient protocol rroij.comresearchgate.net. The successful application of this technology to a methyl-substituted naphthyridine isomer suggests its potential for the synthesis of 3-methyl-1,6-naphthyridine as well.

| Synthetic Method | Key Features | Starting Materials (Example) | Product (Example) | Reference |

| Aqueous Synthesis | Use of water as a green solvent, often with an ionic liquid catalyst. Higher yields compared to organic solvents. | Aromatic aldehydes and malononitrile (B47326) dimer | (E)-5,7-diamino-2-(dicyanomethyl)-4-styryl-1,2,3,4-tetrahydro-1,6-naphthyridine-3,8-dicarbonitrile | researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Rapid, efficient, and clean synthesis with high yields. | 2-(4-cyano-3-pyridyl) propionitrile | 4-methyl-2,6-naphthyridine | rroij.com |

Future research in this area will likely focus on expanding the scope of these green synthetic methods to a wider range of substituted 1,6-naphthyridines, including this compound. The development of novel catalysts, the use of renewable starting materials, and the design of continuous flow processes are also anticipated to be key areas of investigation.

Discovery of Novel Reactivity and Transformation Pathways

Beyond the development of new synthetic routes, the exploration of novel reactivity and transformation pathways of the 1,6-naphthyridine core is a vibrant area of research. These studies are uncovering new ways to functionalize and diversify the 1,6-naphthyridine scaffold, leading to the creation of molecules with unique structures and properties.

One area of active investigation is the functionalization of pre-existing 1,6-naphthyridine rings. For example, researchers have developed a convenient and rapid method for the diversification of the 1,6-naphthyridine scaffold through the use of heteroaryl ditriflate intermediates acs.org. This method allows for the regioselective substitution of the triflate groups, providing access to a wide range of functionalized 1,6-naphthyridines acs.org. This approach could be readily adapted for the late-stage functionalization of this compound, enabling the rapid generation of a library of derivatives for various applications.

The study of the reactivity of substituted 1,6-naphthyridine derivatives is also revealing interesting structure-activity relationships. For instance, in the case of 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridines, the presence of a methyl group at the 2-position was found to render the compound inactive in reactions with activated alkynes nih.gov. This highlights the significant influence that even a simple alkyl substituent can have on the reactivity of the naphthyridine core. Understanding these electronic and steric effects is crucial for the rational design of new synthetic transformations.

Furthermore, novel cyclization strategies are being developed to construct fused polycyclic systems containing the 1,6-naphthyridine motif. A mild and straightforward synthetic route to tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines has been developed through a Friedel–Crafts-type intramolecular cycloaromatisation of 4-(arylamino)nicotinonitriles rsc.orgrsc.org. In this reaction, the cyano group acts as a one-carbon synthon, and the transformation proceeds in good to excellent yields rsc.orgrsc.org.

| Transformation Pathway | Description | Starting Material (Example) | Product (Example) | Reference |

| Diversification via Ditriflates | A one-pot ditriflation and regioselective substitution of 1,6-naphthyridine-5,7-diones. | 1,6-naphthyridine-5,7-dione | Functionalized 1,6-naphthyridines | acs.org |

| Intramolecular Cycloaromatisation | CF3SO3H- or H2SO4-mediated Friedel–Crafts-type reaction of 4-(arylamino)nicotinonitriles. | 4-(arylamino)nicotinonitrile | Fused polycyclic 1,6-naphthyridin-4-amines | rsc.orgrsc.org |

| Reactivity of Substituted Derivatives | Investigation of the influence of substituents on the reactivity of the 1,6-naphthyridine core. | 2-methyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] researchgate.netnih.govnaphthyridine | Inactive in reactions with activated alkynes | nih.gov |

The future of this research direction lies in the discovery of new catalytic systems that can enable previously inaccessible transformations of the 1,6-naphthyridine ring. The development of asymmetric reactions to introduce chirality and the exploration of photochemical and electrochemical methods for functionalization are also expected to be fruitful areas of research.

Advanced Applications in Chemical Sensing and Probes (Purely Chemical Interactions)

The unique electronic and photophysical properties of the 1,6-naphthyridine scaffold make it an attractive platform for the development of chemical sensors and probes. These molecules can be designed to interact selectively with specific analytes, leading to a measurable change in their optical or electrochemical properties.

Fused polycyclic 1,6-naphthyridines have been shown to exhibit interesting fluorescence properties, making them promising candidates for use as fluorophores rsc.org. The absorption and emission properties of these compounds can be tuned by modifying their chemical structure, allowing for the design of probes with specific spectral characteristics rsc.org. For example, a series of tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines have been synthesized and their fluorescence properties studied, demonstrating their potential as organic luminescence materials rsc.orgrsc.org.

While research on 1,6-naphthyridine-based sensors is still emerging, studies on other naphthyridine isomers provide valuable insights into their potential. For instance, a fluorescent nanosensor based on a 1,8-naphthyridine (B1210474) receptor has been developed for the selective detection of guanosine (B1672433) nucleotides nih.gov. The nanosensor was constructed by functionalizing polystyrene nanoparticles with a naphthyridine derivative, and its fluorescence was found to be quenched upon binding to guanosine nucleotides nih.gov. This approach could be adapted to the 1,6-naphthyridine scaffold to create sensors for other biologically important molecules.

The ability of naphthyridine derivatives to form multiple hydrogen bonds is a key feature that can be exploited in the design of molecular recognition systems nih.gov. By incorporating specific functional groups onto the 1,6-naphthyridine core, it is possible to create receptors that bind to target molecules with high affinity and selectivity.

| Sensor/Probe Type | Analyte | Principle of Detection | Naphthyridine Isomer | Reference |

| Fluorescent Probe | General Fluorophore | Intrinsic fluorescence of fused polycyclic systems | 1,6-Naphthyridine | rsc.org |

| Fluorescent Nanosensor | Guanosine Nucleotides | Fluorescence quenching upon binding | 1,8-Naphthyridine | nih.gov |

| Molecular Recognition | Biotin (B1667282) Analogues | Hydrogen bonding interactions | General Naphthyridine | nih.gov |